
N,N,3-Trimethyl-3-piperidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N,N,3-Trimethyl-3-piperidinamine” is a chemical compound with the molecular formula C8H18N2 . It has a molecular weight of 142.24 .
Synthesis Analysis
Piperidine derivatives, such as “N,N,3-Trimethyl-3-piperidinamine”, are important synthetic fragments for designing drugs . They are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The molecular structure of “N,N,3-Trimethyl-3-piperidinamine” consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
Research has shown that derivatives of piperidine, such as those synthesized from piperlongumine, have significant antiplatelet activities. These compounds have been investigated for their potential as new antiplatelet agents, highlighting the role of piperidine derivatives in developing cardiovascular disease treatments (Byeoung-Soo Park et al., 2008). Additionally, novel piperazine-linked bisbenzamidines derived from the pentamidine molecule have shown high activity against Pneumocystis carinii, offering insights into new treatment strategies for pneumonia caused by Pneumocystis jirovecii (M. Cushion et al., 2004).
Material Science
In the field of material science, the study of membrane chemistry and the effect of coating layers on the physicochemical properties of thin film composite polyamide membranes reveals how piperidine derivatives can influence water treatment technologies. These findings demonstrate the impact of polyamide chemistry and surface coatings on membrane performance, offering a pathway to optimize water purification processes (Chuyang Y. Tang et al., 2009).
Environmental Technology
The use of piperidine derivatives in environmental technology is exemplified by their role in the synthesis of 2,4-disubstituted piperidines via radical cyclization. This novel approach indicates the potential of piperidine derivatives in creating environmentally friendly chemical synthesis processes, highlighting their importance in green chemistry (Lucile A. Gandon et al., 2006).
Wirkmechanismus
Target of Action
N,N,3-Trimethyl-3-piperidinamine is a chemical compound that is primarily used in the synthesis of Hindered Amine Light Stabilizers (HALS) . The primary targets of this compound are the molecules that make up the structure of plastics. HALS work by scavenging free radicals that are generated when plastics are exposed to light, thereby preventing the degradation of the plastic .
Mode of Action
The mode of action of N,N,3-Trimethyl-3-piperidinamine involves its interaction with the free radicals generated in plastics when they are exposed to light. The compound acts as a free radical scavenger, neutralizing these radicals and preventing them from causing further damage to the plastic .
Biochemical Pathways
The biochemical pathways affected by N,N,3-Trimethyl-3-piperidinamine are those involved in the degradation of plastics. By scavenging free radicals, the compound interrupts the chain reactions that lead to the breakdown of the plastic’s molecular structure .
Result of Action
The result of the action of N,N,3-Trimethyl-3-piperidinamine is the stabilization of plastics against degradation caused by exposure to light. This leads to an extension of the lifespan of the plastic, preserving its structural integrity and appearance .
Safety and Hazards
Zukünftige Richtungen
Piperidine derivatives, such as “N,N,3-Trimethyl-3-piperidinamine”, have significant potential in drug design due to their unique physical and chemical properties . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Eigenschaften
IUPAC Name |
N,N,3-trimethylpiperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-8(10(2)3)5-4-6-9-7-8/h9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUFINOQAPUKOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,3-Trimethyl-3-piperidinamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

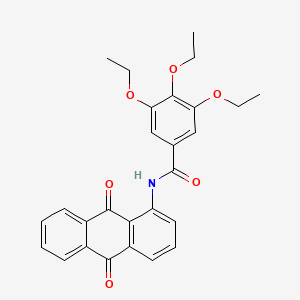

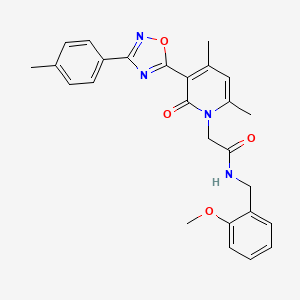
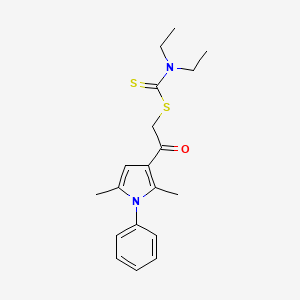
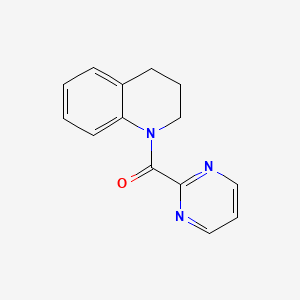

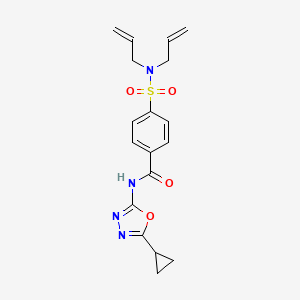
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2868183.png)

![2-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2868187.png)
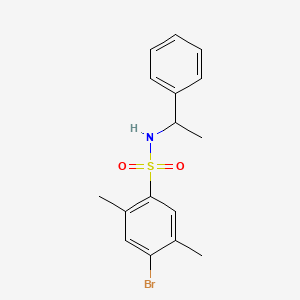
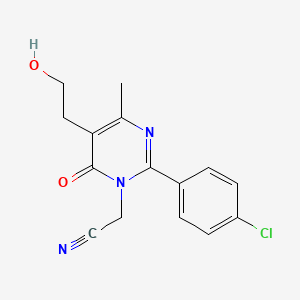
![Benzyl N-[(2R)-1-chlorosulfonylpropan-2-yl]carbamate](/img/structure/B2868194.png)
![5-amino-1-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2868195.png)